2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid, commonly referred to as 3-(3,4,5-trimethoxyphenyl)propanoic acid or 3,4,5-trimethoxydihydrocinnamic acid, is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a structure that includes a benzene ring conjugated to a propanoic acid moiety. This specific compound has garnered attention due to its potential biological activities and applications in various scientific fields.
The synthesis of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid. The process may require a base catalyst and is often conducted under reflux conditions to facilitate complete conversion .
The molecular structure of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid features a central propanoic acid chain attached to a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions.
COC1=CC(CCC(O)=O)=CC(OC)=C1OC
InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)
The structure can be visualized in both 2D and 3D formats using molecular visualization software .
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility characteristics can vary based on solvent polarity due to the presence of multiple methoxy groups.
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid has potential applications in:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1